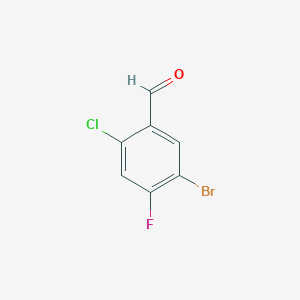

5-Bromo-2-chloro-4-fluorobenzaldehyde

Description

Overview of Halogenated Aromatic Aldehydes in Contemporary Chemical Research

Halogenated organic compounds are pervasive throughout organic chemistry, serving as fundamental components in a wide array of applications. nih.gov They are particularly significant as synthetic intermediates and versatile building blocks for numerous organic transformations, including cross-coupling reactions and nucleophilic substitutions. nih.gov Furthermore, they are frequently used as precursors for a majority of organometallic species, such as Grignard and organozinc reagents. nih.gov The incorporation of halogens into aromatic aldehydes, in particular, creates a class of compounds with immense utility in the design of specialized molecules for the pharmaceutical, agrochemical, and materials science sectors. nih.govchemimpex.com

The aldehyde functional group is one of the most common and reactive functionalities in organic synthesis, providing a gateway to a multitude of chemical modifications. acs.org When combined with halogen substituents on an aromatic ring, the resulting halogenated aromatic aldehydes become powerful tools for chemists. These compounds are recognized as important intermediates in chemical synthesis and are ubiquitous structural units in many natural products and pharmaceuticals. researchgate.net For instance, halogenated aromatic aldehydes are employed in the synthesis of biologically active compounds such as quinazolinones, which have shown potential antitumor activity. nih.gov

The strategic placement of halogen atoms can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This principle is a cornerstone of medicinal chemistry, particularly in the study of structure-activity relationships (SAR). nih.gov The unique electronic properties and steric profiles of different halogens allow for the fine-tuning of a molecule's interaction with biological targets.

Strategic Importance of 5-Bromo-2-chloro-4-fluorobenzaldehyde in Organic Synthesis

This compound is a polysubstituted aromatic aldehyde that holds considerable strategic importance as a building block in organic synthesis. Its value stems from the unique arrangement of three different halogen atoms—bromine, chlorine, and fluorine—on the benzaldehyde (B42025) framework. This distinct substitution pattern provides a high degree of synthetic versatility, allowing for controlled, stepwise modifications of the aromatic ring.

The aldehyde group itself is a highly reactive handle, enabling chemists to perform a wide range of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions. The presence of multiple, different halogens opens up possibilities for selective functionalization. In many catalytic processes, such as palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond. This reactivity difference can be exploited to introduce different substituents at specific positions in a sequential manner.

Furthermore, the fluorine atom, a common feature in modern pharmaceuticals, can significantly alter the electronic properties of the aromatic ring. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions. Consequently, this compound is a valuable intermediate for constructing complex and highly functionalized molecules, particularly within medicinal and agrochemical research. chemimpex.comgoogle.com

Scope and Research Objectives Pertaining to this compound

Research involving this compound is primarily driven by the objective of leveraging its unique structure for the synthesis of novel, high-value target molecules. The compound serves as a key starting material or intermediate in complex, multi-step synthetic pathways.

Specific research aims include:

Development of Novel Pharmaceuticals: The compound is an ideal scaffold for the synthesis of new therapeutic agents. Researchers utilize it to construct new heterocyclic systems or to incorporate the distinctively substituted phenyl ring into larger molecular architectures aimed at specific biological targets. The precise halogenation pattern is often intentionally designed to fit into the active site of a target protein, potentially leading to new drugs with improved efficacy and selectivity.

Synthesis of Advanced Agrochemicals: In a manner similar to pharmaceutical development, the compound is used to create new generations of pesticides and herbicides. The halogenated aromatic moiety is often critical for the biological activity and environmental persistence of these agrochemicals. chemimpex.com

Advancement of Materials Science: There is potential for this compound to be used in the synthesis of new polymers, dyes, or other advanced materials. chemimpex.com The presence of bromo, chloro, and fluoro substituents can impart desirable properties such as enhanced thermal stability, flame retardancy, or specific optical characteristics.

Exploration of New Synthetic Methods: This complex aldehyde can serve as a challenging substrate for the development and validation of new synthetic methodologies. nih.govrug.nl Chemical researchers may use it to test the scope, limitations, and functional group tolerance of novel catalytic systems, including new cross-coupling protocols, C-H functionalization strategies, or photoredox-catalyzed reactions.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1782815-29-5 | synquestlabs.com |

| Molecular Formula | C₇H₃BrClFO | synquestlabs.com |

Compound Names Mentioned in This Article

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-fluorobenzaldehyde |

| 2-bromo-5-fluorobenzaldehyde |

| Grignard reagents |

| Organozinc reagents |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQYKULUMHCIEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 Chloro 4 Fluorobenzaldehyde

Aldehyde Group Transformations

The aldehyde group is a versatile functional handle for a wide array of chemical transformations.

Oxidation Reactions to Carboxylic Acids

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For the subject compound, this reaction would yield 5-bromo-2-chloro-4-fluorobenzoic acid. While specific methods for the oxidation of 5-bromo-2-chloro-4-fluorobenzaldehyde are not detailed in the searched literature, various synthetic routes to its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid, have been reported starting from other precursors. These methods include the bromination of 2-chlorobenzoic acid or the hydrolysis of 2-chloro-5-bromobenzotrichloride, highlighting the industrial relevance of the carboxylic acid product. google.comchemicalbook.com

Reduction Reactions to Alcohols

The reduction of the aldehyde group would yield (5-Bromo-2-chloro-4-fluorophenyl)methanol. This reaction is typically accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. While the reduction of related halogenated benzaldehydes is a common practice, a specific, documented procedure for the reduction of this compound could not be found.

Condensation Reactions and Schiff Base Formation

Condensation reactions involving the aldehyde group are common for forming carbon-nitrogen double bonds (imines), such as in the formation of Schiff bases. nih.gov These reactions typically involve the acid-catalyzed condensation of an aldehyde with a primary amine. nih.gov

Schiff bases derived from structurally similar compounds, such as 5-bromosalicylaldehyde (B98134), have been synthesized and characterized. derpharmachemica.comirjse.in For example, the condensation of 5-bromosalicylaldehyde with various amines is a well-established method for producing bidentate Schiff base ligands. researchgate.net However, no specific examples involving this compound are available.

Oxime Formation

Oximes are formed through the condensation of an aldehyde with hydroxylamine. While information exists for the oxime of 4-fluorobenzaldehyde, nih.govbiosynth.com specific data regarding the formation of this compound oxime is not present in the reviewed sources.

Semicarbazone and Thiosemicarbazone Derivatization

Semicarbazones and thiosemicarbazones are derivatives formed by reacting an aldehyde with semicarbazide (B1199961) and thiosemicarbazide, respectively. These derivatives have applications in coordination chemistry and pharmacology. nih.gov Research has been conducted on thiosemicarbazones derived from p-fluorobenzaldehyde, but not specifically for this compound. nih.govresearchgate.net

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group. This reaction has been documented for similar compounds like 2-chloro-4-fluorobenzaldehyde, which is used to synthesize substituted α-cyanocinnamic acid. sigmaaldrich.com Interestingly, one study noted that attempts to use 2-fluoro-, 4-chloro-, and 4-bromobenzaldehydes in a specific three-component condensation reaction were unsuccessful, suggesting that steric and electronic factors of the halogen substituents can significantly impact reactivity in this type of transformation. mdpi.com No specific Knoevenagel condensation reactions for this compound have been reported.

Halogen Atom Reactivity in Substitution Reactions

The reactivity of the halogen atoms on the this compound ring is highly dependent on the reaction type. In nucleophilic aromatic substitutions, the fluorine atom is the most reactive, whereas in palladium-catalyzed couplings, the bromine atom is preferentially targeted. This differential reactivity allows for stepwise functionalization of the molecule.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Phenyl Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides, particularly those on electron-deficient rings. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comacsgcipr.org The subsequent departure of the leaving group restores the aromaticity of the ring. libretexts.org

For SNAr reactions, the reactivity order of halogen leaving groups is typically F > Cl ≈ Br > I. wikipedia.orgmasterorganicchemistry.comwuxiapptec.com This is contrary to SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack. masterorganicchemistry.comyoutube.com The highly electronegative fluorine atom polarizes the C-F bond, making the ipso-carbon atom significantly electron-deficient and thus more susceptible to nucleophilic attack. youtube.com

In this compound, the phenyl ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the aldehyde group (-CHO). This effect is most pronounced at the ortho and para positions. masterorganicchemistry.com The fluorine atom is located at the C-4 position (para to the aldehyde), while the chlorine is at C-2 (ortho to the aldehyde). Based on established principles, the C-F bond is the most likely site for substitution by nucleophiles such as alkoxides or amines due to the combined activating effect of the aldehyde and the superior leaving group ability of fluoride (B91410) in SNAr reactions. wikipedia.orgwuxiapptec.com

Palladium-Catalyzed Coupling Reactions with Aryl Halides

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The most common reactions involving aryl halides are the Suzuki-Miyaura, Heck, and Sonogashira couplings. organic-chemistry.orgmdpi.comyoutube.comyoutube.com In contrast to SNAr reactions, the reactivity of aryl halides in these catalytic cycles is governed by the bond dissociation energy of the carbon-halogen bond. The established order of reactivity is I > Br > Cl > F. nih.gov

For this compound, this reactivity trend allows for highly selective functionalization at the C-5 position. The C-Br bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl or C-F bonds. nih.govnih.gov This enables the bromine atom to be selectively replaced while leaving the other two halogen sites available for subsequent transformations. nih.govnih.gov

Below is a summary of potential palladium-catalyzed reactions at the C-Br bond of this compound.

Table 1: Selective Palladium-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partner | Typical Catalyst System | Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-Aryl-2-chloro-4-fluorobenzaldehyde |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 5-Alkenyl-2-chloro-4-fluorobenzaldehyde |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl-2-chloro-4-fluorobenzaldehyde |

Cyclization and Heterocycle Annulation Strategies

The functional groups of this compound make it a valuable precursor for synthesizing fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. google.com One common synthetic route involves the condensation of an anthranilic acid derivative with a carbonyl compound or its equivalent. organic-chemistry.org While direct synthesis from this compound is not explicitly detailed, established methods allow for a plausible pathway. For instance, a one-pot reaction of 2-aminobenzamides with aldehydes can yield quinazolines. nih.gov

A feasible approach could involve the reaction of this compound with a 2-aminobenzamide (B116534) derivative under acidic catalysis. The initial condensation would form an imine, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to yield the stable quinazolinone ring system.

Table 2: Plausible Synthesis of a Quinazolinone Derivative

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound, 2-Aminobenzamide | Acid catalyst (e.g., p-TsOH), Heat | Intermediate imine |

| 2 | Intermediate imine | Heat, Oxidizing agent (e.g., air) | 2-(5-Bromo-2-chloro-4-fluorophenyl)-4(3H)-quinazolinone |

Pyrimidine (B1678525) Annulation Reactions

The synthesis of pyrimidine rings can be achieved through multicomponent reactions, most notably the Biginelli reaction. wikipedia.org This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). wikipedia.orgorganic-chemistry.orgresearchgate.net This methodology provides a direct route to highly functionalized dihydropyrimidinones or their thio-analogs.

Adapting this strategy, this compound can serve as the aldehyde component. The reaction with a β-ketoester and urea or thiourea would lead to the formation of a dihydropyrimidine (B8664642) ring bearing the substituted phenyl group at the C-4 position. nih.gov Such reactions are versatile and can be catalyzed by various Brønsted or Lewis acids. wikipedia.org

Table 3: Pyrimidine Annulation via Biginelli-Type Reaction

| Aldehyde Component | β-Dicarbonyl Component | Urea/Thiourea Component | Typical Catalyst | Product |

|---|---|---|---|---|

| This compound | Ethyl acetoacetate | Urea | HCl, Yb(OTf)₃ | Ethyl 4-(5-bromo-2-chloro-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| This compound | Ethyl acetoacetate | Thiourea | HCl, Lewis Acid | Ethyl 4-(5-bromo-2-chloro-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Spectroscopic and Structural Elucidation of 5 Bromo 2 Chloro 4 Fluorobenzaldehyde and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for identifying the functional groups and probing the vibrational modes of a molecule. These methods are instrumental in confirming the presence of key structural features and understanding how the molecule interacts with its environment.

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. In the case of 5-Bromo-2-chloro-4-fluorobenzaldehyde, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

A key feature in the IR spectrum of benzaldehydes is the carbonyl (C=O) stretching vibration, which typically appears as a strong band. For benzaldehyde (B42025) itself, this peak is often observed in the region of 1700-1730 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. In this compound, the presence of three halogen atoms (bromine, chlorine, and fluorine) which are electron-withdrawing, is expected to shift the C=O stretching frequency.

The IR spectrum also reveals characteristic absorptions for the C-H bonds of the aromatic ring and the aldehyde group, as well as vibrations associated with the carbon-halogen bonds (C-Br, C-Cl, C-F). C-X stretching peaks for halogens are typically intense and appear at lower wavenumbers. spectroscopyonline.com The specific ranges for these vibrations can sometimes overlap, making definitive assignment challenging without comparative analysis and computational support. spectroscopyonline.com

Solvent Effects:

The choice of solvent can significantly impact the position and shape of IR absorption bands. dtic.milnih.gov This phenomenon, known as solvent effects, arises from intermolecular interactions between the solute and solvent molecules. dtic.milresearchgate.net For polar molecules like benzaldehydes, a change in solvent polarity can lead to noticeable shifts in the vibrational frequencies, particularly for the carbonyl group. nih.govresearchgate.net Studies on benzaldehyde and its derivatives have shown that in alcohol solvents, the carbonyl peak can even split into two, indicating different types of hydrogen bonding interactions. nih.gov Generally, an increase in solvent polarity can cause a shift in the absorption frequency. dtic.mil

Table 1: Typical Infrared Absorption Ranges for Functional Groups in Substituted Benzaldehydes

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the aromatic ring and the carbon-halogen bonds. The combination of both IR and Raman data allows for a more complete vibrational analysis of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed atomic connectivity and electronic structure of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms. In this compound, there are two aromatic protons and one aldehyde proton.

The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and typically appears as a singlet in the downfield region of the spectrum, often between 9.5 and 10.5 ppm. docbrown.info The two aromatic protons will have distinct chemical shifts due to the different electronic environments created by the bromine, chlorine, and fluorine substituents. Their positions on the benzene (B151609) ring relative to these halogens and the aldehyde group will determine their specific chemical shifts and coupling patterns. The splitting pattern of these aromatic protons will provide information about their adjacent protons. For instance, protons on adjacent carbons will typically couple with each other, resulting in doublets or more complex multiplets.

Table 2: Predicted ¹H NMR Data for this compound

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. libretexts.org Due to the low natural abundance of the ¹³C isotope (about 1.1%), the spectra are typically recorded with proton decoupling, resulting in each carbon signal appearing as a singlet. youtube.com

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Substituted Benzaldehydes

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an excellent nucleus for NMR studies. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which is significantly larger than that of ¹H NMR. wikipedia.orgazom.com This large dispersion minimizes the chances of signal overlap, even in complex molecules with multiple fluorine atoms. azom.com

In this compound, the ¹⁹F NMR spectrum will show a single signal for the fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the other substituents. Furthermore, the signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (³JFH coupling) and potentially longer-range couplings. azom.com This coupling information can be invaluable for confirming the position of the fluorine atom on the aromatic ring.

Table 4: List of Chemical Compounds

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This information helps in determining the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For halogenated benzaldehydes like this compound, various mass spectrometry techniques are employed for comprehensive characterization.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 electron volts. youtube.com This process leads to the formation of a molecular ion (M+•) and extensive fragmentation, which provides a characteristic "fingerprint" for the compound. The fragmentation pathways of halogenated benzaldehydes are influenced by the position and nature of the halogen substituents.

In the EI-mass spectrum of a related compound, 4-fluorobenzaldehyde, the molecular ion peak is prominent. nist.gov For benzaldehyde itself, common fragmentation patterns include the loss of a hydrogen atom to form the [M-H]+ ion and the loss of the aldehyde group (CHO) to form the phenyl cation. nist.gov For this compound, the complex isotopic patterns of bromine and chlorine would result in a distinctive molecular ion cluster. The fragmentation would likely involve the loss of the halogens and the aldehyde group, providing crucial information for structural confirmation.

A study on isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides demonstrated that while EI-MS can cause preionization reactions like dehydrohalogenation and elimination of chloro- or bromobenzyl halides, the resulting fragmentation patterns are still useful for structural elucidation when these secondary processes are properly considered. nih.gov

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is a soft ionization technique developed in the early 1980s, suitable for non-volatile and thermally unstable polar compounds. creative-proteomics.comwikipedia.org In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. creative-proteomics.comwikipedia.orglibretexts.org This process typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with less fragmentation than EI-MS. wikipedia.org

This technique is particularly effective for analyzing compounds that are difficult to ionize or prone to decomposition under other methods. creative-proteomics.comlibretexts.org The use of a liquid matrix continuously replenishes the sample on the surface, allowing for a sustained ion current. libretexts.org For derivatives of this compound, FAB-MS would be advantageous in determining the molecular weight with minimal fragmentation, which is especially useful for confirming the structure of larger, more complex derivatives. creative-proteomics.comyoutube.com

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is another soft ionization technique that is widely used in conjunction with liquid chromatography (LC-MS). It is particularly suited for polar molecules and generates ions directly from a solution. ESI-MS spectra of halogenated benzaldehyde derivatives typically show prominent protonated molecules [M+H]+.

A study on isomeric N-chlorobenzyl- and N-bromobenzyl-substituted stilbazole halides found that ESI-MS, being a soft ionization method, does not cause the degradation reactions observed in EI-MS, making it ideal for obtaining clear molecular ion signals. nih.gov In the analysis of aromatic aldehydes using methanol (B129727) as a solvent in positive-ion ESI-MS, unexpected [M + 15]+ ions have been observed, which were attributed to an in-source gas-phase aldol (B89426) reaction between the protonated aldehyde and methanol. nih.gov This phenomenon can be a useful diagnostic tool for identifying aromatic aldehydes. For derivatives of this compound, derivatization is often employed to enhance ionization efficiency and achieve sensitive detection in complex matrices. ddtjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds. For halogenated benzaldehydes, GC-MS with an electron ionization source is a standard method for purity assessment and identification of byproducts.

The coupling of GC to MS allows for the separation of complex mixtures before detection, ensuring that the mass spectrum obtained corresponds to a single component. In the analysis of halogenated compounds, selective ion monitoring (SIM) can be used to enhance sensitivity and selectivity for target analytes. For instance, a GC-MS method was developed for the determination of fluoroacetic acid and phenoxy acid herbicides after derivatization, achieving low detection limits in the selected ion monitoring mode. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking)

The way molecules are arranged in a crystal is governed by a variety of non-covalent intermolecular interactions. rsc.org These interactions, although weaker than covalent bonds, are crucial in determining the physical properties of the solid material. mdpi.com For halogenated aromatic compounds like this compound and its derivatives, halogen bonding and π-stacking are significant intermolecular forces.

Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. youtube.com The electron density on a covalently bonded halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (a "σ-hole") along the axis of the covalent bond. nih.govyoutube.com This positive region can interact favorably with electron-rich atoms like oxygen or nitrogen. youtube.com In the crystal structures of halogenated benzaldehydes, short intermolecular halogen-halogen contacts are often observed. For example, in the crystal structure of 2-bromo-5-fluorobenzaldehyde, short Br···F interactions are present, with distances significantly shorter than the sum of their van der Waals radii. researchgate.netnih.gov

Conformational Analysis in the Crystalline State

A pertinent example is the crystal structure of 2-Bromo-5-fluorobenzaldehyde, which has been elucidated by X-ray diffraction. In this derivative, the benzaldehyde moiety is essentially planar, a common feature for such aromatic systems that maximizes π-orbital overlap. The orientation of the aldehyde group relative to the halogen substituents is of particular interest. It has been observed that the lower energy conformer is one in which the aldehyde's oxygen atom is positioned trans to the ortho-substituent, in this case, the bromine atom. This preference is often dictated by a combination of steric hindrance and electrostatic interactions between the substituents on the benzene ring.

For this compound, it is reasonable to predict a similar planar conformation for the benzaldehyde core. The presence of a chlorine atom at the 2-position and a bromine atom at the 5-position will undoubtedly influence the rotational barrier of the aldehyde group and the nature of the intermolecular interactions. The interplay between the electron-withdrawing nature of the halogens and the aldehyde group will also affect the bond lengths and angles within the benzene ring.

To provide a more quantitative perspective, the following table summarizes key crystallographic data for 2-Bromo-5-fluorobenzaldehyde, which can serve as a predictive model for the structural parameters of this compound.

| Parameter | Value (for 2-Bromo-5-fluorobenzaldehyde) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.3593 |

| b (Å) | 3.8699 |

| c (Å) | 23.4189 |

| β (°) | 106.330 |

| Z | 8 |

Data for 2-Bromo-5-fluorobenzaldehyde

The bond lengths and angles within the benzene ring of halogenated benzaldehydes typically show slight deviations from a perfect hexagon due to the electronic and steric influences of the various substituents. For instance, the C-C bonds adjacent to the bulky halogen atoms may be slightly elongated. The table below presents selected bond lengths for 2-Bromo-5-fluorobenzaldehyde, offering an approximation of what might be expected for this compound.

| Bond | Bond Length (Å) (for 2-Bromo-5-fluorobenzaldehyde) |

| Br-C | 1.88 - 1.89 |

| F-C | 1.35 - 1.36 |

| C=O | 1.21 - 1.22 |

| C-C (aromatic) | 1.37 - 1.40 |

| C-C(aldehyde) | 1.47 - 1.48 |

Data for 2-Bromo-5-fluorobenzaldehyde

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chloro 4 Fluorobenzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 5-Bromo-2-chloro-4-fluorobenzaldehyde.

The geometry of this compound can be optimized using DFT methods, typically with a functional such as B3LYP and a basis set like 6-311++G(d,p), to find the lowest energy structure. A key aspect of its structure is the orientation of the aldehyde group (-CHO) relative to the benzene (B151609) ring. This gives rise to two potential planar conformers: a cis (O-cis) and a trans (O-trans) isomer, defined by the dihedral angle of the C-C-C=O bond. In the case of 2-substituted benzaldehydes, the trans conformer, where the carbonyl oxygen is directed away from the substituent at the second position (the chlorine atom in this case), is generally the more stable form. This preference is attributed to the minimization of steric hindrance and electrostatic repulsion between the electronegative oxygen and halogen atoms. researchgate.netrsc.org The energy difference between the trans and cis conformers is a critical parameter. For halogenated benzaldehydes, the trans isomer is typically found to be more stable. The calculated energy difference, while specific to the exact computational method, generally falls in the range of 2-5 kcal/mol for similar 2-substituted benzaldehydes.

Table 1: Predicted Optimized Geometrical Parameters for trans-5-Bromo-2-chloro-4-fluorobenzaldehyde (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.21 | C-C-O | 124.0 |

| C-H (aldehyde) | 1.11 | C-C-H | 116.0 |

| C-Cl | 1.74 | C-C-Cl | 120.5 |

| C-Br | 1.90 | C-C-Br | 119.8 |

| C-F | 1.35 | C-C-F | 119.5 |

Note: These values are representative and based on DFT calculations of structurally similar halogenated benzaldehydes.

Vibrational frequency calculations are essential for characterizing the molecule and predicting its infrared (IR) and Raman spectra. Following geometry optimization, harmonic vibrational frequencies are computed at the same level of theory. These theoretical spectra can be compared with experimental data to confirm the molecular structure. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

Key vibrational modes for this compound include the C=O stretching of the aldehyde group, C-H stretching of the aldehyde and aromatic ring, and the stretching vibrations of the C-Br, C-Cl, and C-F bonds. The positions of these bands are sensitive to the electronic environment created by the multiple halogen substituents.

Table 2: Predicted ajor Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aldehyde C-H Stretch | 2900-2800 |

| Carbonyl (C=O) Stretch | 1710-1690 |

| Aromatic C-C Stretch | 1600-1450 |

| C-F Stretch | 1250-1150 |

| C-Cl Stretch | 800-700 |

| C-Br Stretch | 650-550 |

Note: These are predicted frequency ranges based on DFT calculations for analogous substituted benzaldehydes. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the electron-withdrawing nature of the bromine, chlorine, and fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzaldehyde (B42025). This effect generally leads to a larger HOMO-LUMO gap, suggesting higher stability. The HOMO is typically a π-orbital distributed over the benzene ring, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -7.0 to -6.5 |

| LUMO Energy | -2.5 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 4.0 |

Note: These values are estimations based on trends observed in DFT studies of similar halogenated aromatic compounds. nih.govebi.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

To investigate the electronic absorption properties, Time-Dependent DFT (TD-DFT) is the method of choice. rsc.orgTD-DFT calculations can predict the electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths. These calculations are crucial for interpreting experimental UV-Vis spectra. For a molecule like this compound, the primary electronic transitions are expected to be π → π* and n → π* transitions, characteristic of aromatic aldehydes. The presence of halogens can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to benzaldehyde, depending on the interplay of their inductive and resonance effects.

Table 4: Predicted TD-DFT Electronic Transition Data

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| n → π | 320 - 340 | Low (~0.001) |

| π → π | 270 - 290 | High (>0.1) |

Note: Predicted values are based on TD-DFT calculations performed on analogous compounds such as 5-Bromo-2-Hydroxybenzaldehyde. nih.gov

Ab Initio and Semi-Empirical Methods (e.g., HF, MP2)

While DFT is widely used, other computational methods also provide valuable information. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a different theoretical perspective. researchgate.netmdpi.com

Hartree-Fock (HF): This is a fundamental ab initio method that does not fully account for electron correlation. It often overestimates the HOMO-LUMO gap and can be less accurate for predicting reaction energies but serves as a useful baseline.

Møller-Plesset (MP2): This method includes electron correlation effects, offering higher accuracy than HF, particularly for non-covalent interactions. Comparing the results from HF, MP2, and DFT can provide a more comprehensive understanding of the molecule's electronic structure and the reliability of the computational predictions. For conformational analysis, the relative energies of the cis and trans isomers can be compared across these methods to ensure the stability prediction is robust.

Table 5: Comparison of Calculated Relative Energy (ΔE) for Conformers by Different Methods

| Method | Relative Energy (ΔE, kcal/mol) of cis isomer (relative to trans) |

| HF | 3.5 - 5.0 |

| DFT | 2.5 - 4.0 |

| MP2 | 2.8 - 4.2 |

Note: The table shows expected trends in relative energy, with the trans isomer being more stable. The values are illustrative and based on studies of similar molecules. researchgate.net

Solvent Effects on Molecular Structure and Spectroscopic Signatures

Chemical reactions and spectroscopic measurements are typically performed in a solvent. Therefore, understanding the influence of the solvent on the properties of this compound is crucial. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent environment. nih.govcanterbury.ac.uk The solvent can influence the conformational equilibrium, with polar solvents potentially stabilizing the conformer with the larger dipole moment. Furthermore, solvatochromic shifts in both vibrational and electronic spectra are common. For instance, the C=O stretching frequency is known to decrease (red-shift) in polar solvents due to the stabilization of the more polar C⁺-O⁻ resonance structure through dipole-dipole interactions. Similarly, the λmax in the UV-Vis spectrum can shift depending on the polarity of the solvent.

Table 6: Predicted Solvent-Induced Shift in C=O Vibrational Frequency

| Solvent | Dielectric Constant (ε) | Predicted Shift in ν(C=O) (cm⁻¹) |

| Gas Phase | 1 | 0 (Reference) |

| n-Hexane | 1.88 | -2 to -5 |

| Dichloromethane | 8.93 | -8 to -12 |

| Acetonitrile | 37.5 | -15 to -20 |

Note: The predicted shifts are illustrative of the expected trend of red-shifting with increasing solvent polarity, based on principles from studies on other benzaldehydes. rsc.org

Intermolecular Interaction Analysis: Halogen Bonding and Aromatic Stacking

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. In the case of this compound, the presence of multiple halogen atoms and an aromatic system suggests that halogen bonding and aromatic stacking are key contributors to its crystal packing.

Halogen Bonding:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The strength of this interaction depends on the polarizability of the halogen and the nature of the substituent on the aromatic ring. In this compound, the bromine, chlorine, and fluorine atoms can all potentially participate in halogen bonding.

Aromatic Stacking:

Aromatic stacking, or π-π stacking, is another crucial non-covalent interaction that influences the packing of aromatic molecules. This interaction arises from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

The study on 2-Bromo-5-fluorobenzaldehyde also demonstrated offset face-to-face π-stacking interactions, with specific centroid-to-centroid and centroid-to-plane distances, as well as a defined ring offset. nih.gov It is highly probable that the benzene ring of this compound also engages in similar π-stacking arrangements. The substitution pattern of the halogens can influence the electronic distribution within the aromatic ring, which in turn would modulate the geometry and strength of these stacking interactions.

A summary of intermolecular interaction parameters observed in the analogous compound 2-Bromo-5-fluorobenzaldehyde is presented below, offering a potential model for the interactions in this compound.

Table 1: Intermolecular Interaction Parameters in 2-Bromo-5-fluorobenzaldehyde

| Interaction Type | Parameter | Value (Å) |

|---|---|---|

| Halogen Bonding | Br⋯F distance | 3.1878, 3.3641, 3.3675 |

| Aromatic Stacking | Centroid-to-centroid distance | 3.8699 |

| Centroid-to-plane distance (Molecule 1) | 3.371 | |

| Ring-offset (Molecule 1) | 1.901 | |

| Centroid-to-plane distance (Molecule 2) | 3.431 |

Data sourced from a study on 2-Bromo-5-fluorobenzaldehyde and presented as a model for potential interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. wikipedia.org These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, several key QSAR descriptors can be computationally predicted to estimate its potential behavior in various chemical and biological systems.

The development of QSAR models for polyhalogenated aromatic compounds has been a subject of research, with electronic properties often showing significant correlation with biological activities. osti.govoup.com

Key QSAR descriptors for this compound would likely include:

Lipophilicity (LogP): This descriptor measures the hydrophobicity of a molecule and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A calculated LogP value for this compound is 3.2. chem-space.com

Polar Surface Area (PSA): PSA is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogen atoms. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The predicted polar surface area for this compound is 17 Ų. chem-space.com

Molecular Weight: The molecular weight of a compound affects its diffusion and transport across biological membranes. The molecular weight of this compound is 237.46 g/mol .

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors is critical for understanding a molecule's interaction with biological targets. This compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor (the aldehyde oxygen). chem-space.com

Rotatable Bonds: The number of rotatable bonds influences the conformational flexibility of a molecule, which can affect its binding to a receptor. This compound has 1 rotatable bond. chem-space.com

Electronic Descriptors: Properties such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap are fundamental in predicting a molecule's reactivity and its ability to participate in charge-transfer interactions. osti.govoup.com

A summary of some of the key predicted QSAR descriptors for this compound is provided in the table below.

Table 2: Predicted QSAR Descriptors for this compound

| Descriptor | Predicted Value |

|---|---|

| LogP | 3.2 |

| Polar Surface Area (Ų) | 17 |

| Molecular Weight ( g/mol ) | 237.46 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

Data sourced from publicly available chemical databases. chem-space.com

These descriptors provide a foundational understanding of the physicochemical properties of this compound, which is essential for predicting its behavior and guiding its use in the synthesis of new chemical entities with desired activities.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in Medicinal Chemistry Synthesis

The multi-halogenated phenyl motif is a privileged structure in modern drug discovery. The presence of halogens can enhance binding affinity, improve metabolic stability, and modulate the lipophilicity of a drug candidate. Consequently, 5-Bromo-2-chloro-4-fluorobenzaldehyde is a highly sought-after intermediate in the synthesis of novel therapeutic agents.

This compound serves as a foundational component for the construction of diverse and complex molecular architectures intended for pharmaceutical use. While specific, named drug candidates synthesized directly from this exact isomer are detailed in proprietary patents, the utility of closely related analogues is well-documented, establishing a clear precedent for its application. For instance, similar halogenated benzaldehydes are pivotal in synthesizing benzylamine (B48309) derivatives and prostaglandin (B15479496) analogues, which possess significant biological activities. The aldehyde functional group is readily converted into other functionalities, allowing chemists to elaborate the core structure.

Key reactions that leverage this compound as a building block include:

Reductive Amination: To form substituted benzylamines, which are common substructures in many pharmacologically active compounds.

Wittig and Horner-Wadsworth-Emmons Reactions: To create substituted styrenes, providing a scaffold for further chemical diversification.

Oxidation: To produce the corresponding 5-bromo-2-chloro-4-fluorobenzoic acid, a versatile intermediate for amide and ester synthesis, crucial for creating libraries of potential drug candidates. The synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685) from the related 5-bromo-2-chlorobenzoic acid highlights a pathway to complex scaffolds. google.com

The bromine atom is particularly useful as it can be readily transformed through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of substituents to build molecular complexity. Patents for androgen receptor antagonists, for example, often utilize bromo-chloro-substituted phenyl rings as the core structure. googleapis.com

The inclusion of fluorine is a cornerstone of modern medicinal chemistry, and starting materials that incorporate this element are invaluable. The fluorine atom on the this compound ring is typically retained throughout a synthetic sequence, imparting its unique properties to the final drug candidate. ccspublishing.org.cn Its high electronegativity and small size can lead to profound effects on the molecule's conformation, pKa, and metabolic profile.

This intermediate is particularly suited for the synthesis of:

Enzyme Inhibitors: Where the fluorine atom can form strong, specific interactions with amino acid residues in an enzyme's active site.

Metabolically Robust Compounds: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.

CNS-Targeting Agents: Fluorine substitution can enhance brain penetration, a desirable property for drugs targeting the central nervous system.

The compound is used to prepare benzimidazole (B57391) derivatives that act as inhibitors of leukotriene production, showcasing its role in creating fluorine-containing bioactive molecules. protheragen.ai

Table 1: Applications of this compound in Medicinal Chemistry

| Starting Material | Reaction Type | Product Scaffold | Potential Therapeutic Area |

|---|---|---|---|

| This compound | Reductive Amination | Substituted Benzylamines | Various |

| This compound | Oxidation, then Amide Coupling | Benzamide Derivatives | Various |

| This compound | Suzuki Coupling (at Bromine) | Bi-aryl Derivatives | Oncology, Inflammation |

Intermediate in Agrochemical Development

The structural motifs found in this compound are also prevalent in the field of agrochemicals. Many modern herbicides, fungicides, and insecticides incorporate halogenated aromatic rings to enhance their efficacy and environmental persistence. Related compounds, such as 5-Bromo-2-fluorobenzaldehyde and 5-Bromo-2-chloropyridine, are explicitly used as intermediates in the synthesis of agrochemicals. nbinno.comnbinno.com For example, 5-Bromo-2-chloropyridine is a known building block for the herbicide Fluazifop-p-butyl and the fungicide Azoxystrobin. nbinno.com

By analogy, this compound is a logical precursor for the development of new agrochemical agents. The aldehyde group can be used to link the tri-halogenated phenyl ring to other heterocyclic or active moieties, while the specific combination of halogens can be fine-tuned to optimize biological activity against target pests or weeds and to ensure selectivity, minimizing harm to non-target organisms.

Specialty Chemical Synthesis Applications

Beyond life sciences, this compound is an intermediate in the synthesis of specialty chemicals and advanced materials. Its derivatives can possess useful optical or electronic properties.

Benzophenone Derivatives: After oxidation to the corresponding carboxylic acid and subsequent Friedel-Crafts acylation, it can be converted into substituted benzophenones. google.com Benzophenones are widely used as photoinitiators in UV-curing applications (e.g., inks, coatings) and as UV-blockers in plastics and films.

Polymer and Dye Synthesis: The reactivity of the aldehyde and the bromine atom allows this compound to be incorporated into polymer backbones or used as a scaffold for complex dyes. The halogen atoms can modulate properties such as thermal stability, flame retardancy, and color. Analogous halogenated aromatic compounds are known to be used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and liquid crystals. nbinno.com

Table 2: Broader Synthetic Applications

| Field | Intermediate | Potential Product Class | Application |

|---|---|---|---|

| Agrochemicals | This compound | Novel Herbicides/Fungicides | Crop Protection |

| Materials Science | 5-bromo-2-chlorobenzoic acid (from oxidation) | Substituted Benzophenones | Photoinitiators, UV-Blockers |

| Materials Science | This compound | Functionalized Polymers | Advanced materials with tailored electronic/physical properties |

Exploration of Biological Activity Mechanisms in Research Models

Investigation of Enzyme and Protein Interactions

The specific arrangement of halogen atoms on the benzaldehyde (B42025) ring influences the compound's electronic properties, which in turn dictates its ability to interact with biological targets like enzymes and proteins.

Derivatives of halogenated benzaldehydes are being explored for their role in modulating critical signaling pathways. A structurally similar compound, 5-bromo-2-fluorobenzaldehyde, serves as a key starting material for synthesizing inhibitors of BR-serine/threonine kinase 2 (BRSK2). BRSK2 is a kinase that has been identified as a repressor of the Nuclear factor erythroid 2-related factor 2 (NRF2) mediated transcription. nih.gov

The NRF2 pathway is a primary regulator of the cellular antioxidant response, protecting cells from oxidative stress. nih.gov Under normal conditions, NRF2 is targeted for degradation. However, under cellular stress, NRF2 translocates to the nucleus and initiates the transcription of antioxidant proteins. By inhibiting BRSK2, which suppresses NRF2, compounds can potentially enhance this protective antioxidant response. nih.gov This mechanism is a key area of investigation for diseases associated with oxidative stress, including cancer and neurodegenerative disorders. nih.gov A gain-of-function genetic screen of the kinome identified BRSK2 as a suppressor of NRF2-dependent transcription and protein levels. nih.govnih.gov

The halogenated phenyl ring and the aldehyde group are key features that contribute to the binding affinity of derivatives with various enzyme active sites. The aldehyde function acts as a reactive point for building more complex molecules, while the halogen atoms can enhance the specificity and strength of the binding to biological targets. Research has shown that derivatives synthesized from 5-bromo-2-fluorobenzaldehyde have potential as enzyme inhibitors. For instance, these derivatives can be customized to target specific enzymes involved in various diseases.

In Vitro Cellular and Biochemical Studies

Cell-based assays provide valuable insights into the biological effects of 5-Bromo-2-chloro-4-fluorobenzaldehyde and its derivatives, including their impact on cell health, response to oxidative stress, and antimicrobial properties.

Benzaldehyde and its derivatives have demonstrated tumor-specific cytotoxicity. iiarjournals.org Studies have evaluated a wide range of substituted benzaldehydes for their cytotoxic activity against various human cancer cell lines, including those of the ovary (OVCAR-8), colon (HCT-116), and glioblastoma (SF-295). ufc.br The structure-activity relationship analyses indicate that the type, number, and position of substituents on the aromatic ring are critical for the biological activity. ufc.br

For example, a study on a 4-fluorobenzaldehyde derivative showed it could induce apoptosis in human prostate cancer cells (PC-3), characterized by morphological changes, DNA fragmentation, and the activation of caspases-3, -7, and -9. nih.gov Benzaldehyde itself has been found to inhibit the growth of cancer cells resistant to other treatments and can suppress signaling pathways related to epithelial-mesenchymal plasticity, a process linked to metastasis and treatment resistance. nih.gov While the precise effects of this compound are still under investigation, the broader family of benzaldehyde derivatives shows significant potential in affecting cancer cell viability and inducing programmed cell death, or apoptosis. rgcc-international.com

Table 1: Cytotoxic Effects of Benzaldehyde Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Benzaldehyde (BA) | Oral Squamous Cell Carcinoma, Glioblastoma, Myelogenous Leukemia | High tumor-specific cytotoxicity | iiarjournals.org |

| Substituted Benzaldehydes | Ovary (OVCAR-8), Glioblastoma (SF-295), Colon (HCT-116) | Potent cytotoxicity (IC50 from 0.36 to 4.75 µg/mL for active compounds) | ufc.br |

| 4-Fluorobenzaldehyde thiosemicarbazone (4-FTSC) | Prostate Adenocarcinoma (PC-3) | Induced apoptosis; IC50 = 18.46 µM | nih.gov |

| Benzaldehyde Derivative | Pancreatic Cancer (in vivo) | Inhibited tumor growth and lung metastasis | nih.gov |

The NRF2 signaling pathway, a central mechanism in cellular defense against oxidative stress, is modulated by various electrophilic compounds, including α,β-unsaturated aldehydes. nih.govnih.gov Activation of the NRF2 pathway leads to the expression of genes that detoxify and eliminate reactive oxygen species (ROS). nih.gov

Studies on 4-fluorobenzaldehyde derivatives have shown that they can induce apoptosis in cancer cells through mechanisms involving mitochondrial impairment and the overproduction of ROS. nih.gov The activation of the NRF2 pathway is a key response to such oxidative stress. plos.orgresearchgate.net While direct studies on ROS induction by this compound are not detailed, the established link between halogenated benzaldehydes, NRF2 pathway modulation, and response to oxidative stress suggests this is a likely mechanism of action.

Investigations into benzaldehyde derivatives have revealed significant antimicrobial properties. For instance, Schiff bases synthesized from 5-chloro-salicylaldehyde have been tested for antibacterial activity against bacteria like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, and for antifungal activity against Aspergillus niger and Candida albicans. nih.gov

One study found that a specific derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, showed notable antimicrobial efficacy. nih.gov Similarly, research on benzyl bromide derivatives demonstrated strong antibacterial and antifungal properties, particularly against Gram-positive bacteria and fungi. nih.gov The presence of electron-withdrawing groups like bromine is thought to contribute to this high antimicrobial activity. nih.gov Furthermore, transition metal complexes synthesized from 5-bromo-2-fluorobenzaldehyde have also been evaluated for their antimicrobial activities. researchgate.net

Table 2: Antimicrobial Activity of Related Benzaldehyde Derivatives

| Derivative Class | Tested Organisms | Activity Level | Reference |

|---|---|---|---|

| Schiff bases from 5-chloro-salicylaldehyde | B. subtilis, E. coli, P. fluorescence, S. aureus, A. niger, C. albicans, T. rubrum | Compound-specific, with some showing favorable MIC values | nih.gov |

| Benzyl bromide derivatives | Gram-positive bacteria (S. aureus, S. pyogenes, E. faecalis), Gram-negative bacteria, Fungi (C. albicans, C. krusei, A. niger) | Strong activity against Gram-positive bacteria and fungi | nih.gov |

| Metal complexes of 5-bromo-2-fluorobenzaldehydeoxime | Pathogenic bacteria and fungi | Antimicrobial activities were estimated | researchgate.net |

Animal Model Screening for Bioactivity

Assessment of Anticonvulsant Activity in Rodent Models

No studies were identified that assessed the anticonvulsant activity of this compound in rodent models.

Evaluation of Neurotoxic Effects in Rodent Models

There is no available research on the evaluation of neurotoxic effects of this compound in rodent models.

Future Research Directions and Emerging Opportunities for 5 Bromo 2 Chloro 4 Fluorobenzaldehyde

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic chemistry towards more environmentally benign and efficient processes is a paramount goal. For 5-Bromo-2-chloro-4-fluorobenzaldehyde, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. guidechem.com Green chemistry approaches, such as the use of recyclable catalysts, solvent-free reaction conditions, and energy-efficient techniques like microwave or ultrasound irradiation, offer promising avenues for sustainable production. rjpn.org

Catalytic methods, in particular, present a significant opportunity. The development of selective halogenation and formylation reactions using robust and recyclable catalysts could streamline the synthesis of this compound. For instance, research into solid acid catalysts or metal-organic frameworks (MOFs) could lead to highly efficient and selective processes. Furthermore, the application of continuous flow technology could enable scalable and safer production with improved control over reaction parameters. acs.org

| Synthetic Approach | Traditional Methods | Potential Sustainable Alternatives |

| Halogenation | Use of stoichiometric amounts of brominating and chlorinating agents, often in chlorinated solvents. | Catalytic halogenation using recyclable catalysts and greener solvents. |

| Formylation | Vilsmeier-Haack or Gattermann-Koch reactions, which use stoichiometric and often toxic reagents. | Catalytic carbonylation reactions using carbon monoxide and a recyclable catalyst. google.com |

| Overall Process | Multi-step batch processes with potentially hazardous intermediates and significant waste generation. | Continuous flow synthesis for improved safety, efficiency, and scalability. acs.org |

Design and Synthesis of Advanced Derivatives with Targeted Reactivity

The aldehyde functional group in this compound serves as a versatile handle for the synthesis of a wide array of derivatives. Future research should focus on the rational design and synthesis of advanced derivatives with tailored reactivity for specific applications. The unique electronic properties conferred by the bromo, chloro, and fluoro substituents can be harnessed to fine-tune the chemical behavior of these derivatives.

A significant area of opportunity lies in the synthesis of novel heterocyclic compounds. Scaffolds such as quinazolines, indazoles, and pyrimidines are prevalent in many biologically active molecules. amazonaws.com By using this compound as a starting material, a diverse library of new heterocyclic derivatives can be created. The reactivity of the carbon-halogen bonds can also be exploited in cross-coupling reactions to introduce further molecular complexity and functionality.

| Derivative Class | Synthetic Strategy | Targeted Application |

| Schiff Bases and Imines | Condensation with primary amines. | Intermediates for heterocyclic synthesis, ligands for catalysis. |

| Heterocycles (e.g., Quinazolines) | Cyclocondensation reactions with appropriate precursors. | Potential therapeutic agents (e.g., anticancer, anti-inflammatory). acs.org |

| Chalcones | Claisen-Schmidt condensation with acetophenones. | Biologically active compounds with potential antimicrobial or anticancer properties. |

| Cross-Coupling Products | Suzuki, Sonogashira, or Buchwald-Hartwig reactions at the C-Br bond. | Functional materials, complex pharmaceutical intermediates. |

Advanced Computational Modeling for Structure-Property-Activity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound and its derivatives, advanced computational modeling can be employed to establish robust structure-property-activity relationships (SPARs). Methods such as Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of these compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of a series of derivatives with their biological activities or physical properties. nih.govunicamp.br These models can accelerate the discovery of new drug candidates or materials by predicting the activity of virtual compounds, thus prioritizing synthetic efforts. Molecular docking simulations can further elucidate the binding modes of these molecules with biological targets, providing insights for the design of more potent and selective inhibitors. mdpi.com

| Computational Method | Application for this compound | Anticipated Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction mechanisms, and spectroscopic data. nih.gov | Understanding of reactivity, prediction of spectral characteristics, and elucidation of reaction pathways. |

| QSAR/QSPR | Correlation of molecular descriptors with biological activity or physical properties. nih.gov | Predictive models for guiding the design of new derivatives with enhanced activity or desired properties. |

| Molecular Docking | Simulation of the interaction between derivatives and biological targets (e.g., enzymes). mdpi.com | Identification of potential biological targets and rational design of potent inhibitors. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and stability of ligand-protein complexes. | Assessment of the stability of binding and understanding the dynamic aspects of molecular recognition. |

Expanding Applications in Functional Materials Chemistry

The unique combination of halogen atoms and an aldehyde group in this compound makes it an attractive building block for the synthesis of novel functional materials. The presence of bromine, chlorine, and fluorine can impart desirable properties such as thermal stability, flame retardancy, and specific electronic characteristics to polymers and other materials.

Future research could explore the incorporation of this compound into polymer backbones or as pendant groups to create materials with tailored properties. acs.orgthieme-connect.comscielo.bracs.org For example, it could be used to synthesize specialty polymers for applications in electronics, such as dielectric materials or semiconductors. The aldehyde functionality can be utilized for post-polymerization modification or for the creation of cross-linked networks. Furthermore, its derivatives could be investigated as components of dyes, pigments, or liquid crystals, where the halogen substituents can be used to tune the optical and electronic properties.

| Material Class | Potential Role of this compound | Potential Properties and Applications |

| Specialty Polymers | Monomer or functional comonomer in polymerization reactions. acs.orgthieme-connect.com | Enhanced thermal stability, flame retardancy, specific dielectric properties for electronic applications. |

| Organic Dyes and Pigments | Core structural unit for chromophore synthesis. | Tunable color, improved stability, and solubility for use in coatings, inks, and textiles. |

| Liquid Crystals | Component of mesogenic molecules. | Modified liquid crystalline phases and electro-optical properties. |

| Functional Surfaces | Surface modification agent via the reactive aldehyde group. | Creation of surfaces with specific wettability, biocompatibility, or sensing capabilities. |

In-depth Mechanistic Studies of Biological Interactions

While the biological activities of many halogenated benzaldehydes are known, the specific interactions of this compound and its derivatives at a molecular level remain largely unexplored. Future research should focus on in-depth mechanistic studies to understand how these compounds interact with biological targets such as enzymes and receptors.

Derivatives of substituted benzaldehydes have shown potential as enzyme inhibitors, for example, against tyrosinase and aldehyde dehydrogenases (ALDHs). nih.govmdpi.com Investigating the inhibitory potential of derivatives of this compound against a panel of enzymes could reveal novel therapeutic opportunities. Mechanistic studies, employing techniques such as enzyme kinetics, X-ray crystallography, and biophysical methods, can provide detailed insights into the mode of inhibition and the specific molecular interactions responsible for the biological activity. Such studies are crucial for the rational design of more potent and selective drug candidates. nih.gov

| Research Area | Experimental Approach | Objective |

| Enzyme Inhibition Screening | High-throughput screening against a panel of enzymes. | Identification of novel enzyme inhibitory activities. |

| Enzyme Kinetics | Steady-state and pre-steady-state kinetic analysis. | Determination of the mechanism of inhibition (e.g., competitive, non-competitive). |

| X-ray Crystallography | Co-crystallization of derivatives with target proteins. | Visualization of the binding mode at the atomic level. |

| Biophysical Techniques | Isothermal titration calorimetry (ITC), surface plasmon resonance (SPR). | Quantification of binding affinity and thermodynamics of interaction. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.